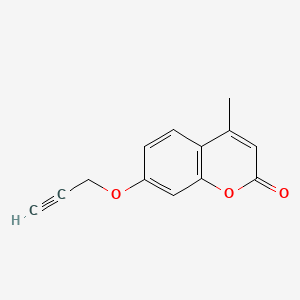![molecular formula C6H12ClNO2Si2 B1617400 4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane CAS No. 68584-38-3](/img/structure/B1617400.png)
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane is a compound known for its use in phase separation processes. It is a cyano-derivatized silica used for normal- or reversed-phase separations of slightly polar molecules . This compound is primarily utilized in analytical chemistry for its effectiveness in separating small polar molecules .
Vorbereitungsmethoden
The preparation of 4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane involves the hydrolysis of 4-(chlorodimethylsilyl)butanenitrile in the presence of silica. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the hydrolysis products . Industrial production methods often involve large-scale hydrolysis reactions under optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane involves its interaction with polar molecules during the separation process. The cyano group on the silica surface interacts with the polar molecules, facilitating their separation based on polarity . The molecular targets and pathways involved are primarily related to the physical and chemical properties of the cyano-derivatized silica .
Vergleich Mit ähnlichen Verbindungen
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane can be compared with other cyano-derivatized silica compounds used for similar purposes. Some similar compounds include:
Cyanoethylsilyl-derivatized silica: Used for similar phase separation processes but may differ in separation efficiency and selectivity.
Cyanopropylsilyl-derivatized silica: Another variant used in analytical chemistry with slightly different properties.
The uniqueness of this compound lies in its specific functional groups and their interactions with polar molecules, making it particularly effective for certain separation processes .
Eigenschaften
CAS-Nummer |
68584-38-3 |
|---|---|
Molekularformel |
C6H12ClNO2Si2 |
Molekulargewicht |
221.79 g/mol |
IUPAC-Name |
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane |
InChI |
InChI=1S/C6H12ClNSi.O2Si/c1-9(2,7)6-4-3-5-8;1-3-2/h3-4,6H2,1-2H3; |
InChI-Schlüssel |
MPHCKNJRPAUOCD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCC#N)Cl.O=[Si]=O |
Kanonische SMILES |
C[Si](C)(CCCC#N)Cl.O=[Si]=O |
Key on ui other cas no. |
68584-38-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















